molecular formula C18H18O5 B1358255 Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate CAS No. 937601-85-9

Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate

Cat. No.: B1358255
CAS No.: 937601-85-9
M. Wt: 314.3 g/mol
InChI Key: KVIGLOOTYXRDMO-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group, a 4-acetylphenoxy substituent, and an ethoxy linker connecting the aromatic moieties.

Properties

IUPAC Name

methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-13(19)14-3-7-16(8-4-14)22-11-12-23-17-9-5-15(6-10-17)18(20)21-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIGLOOTYXRDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594779
Record name Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-85-9
Record name Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate typically involves the esterification of 4-(2-(4-acetylphenoxy)ethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylphenoxy group can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural features and available data for methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate and its analogs:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Spectral Data (HRMS/NMR) Biological Activity (if reported) Reference
This compound (Target) 4-Acetylphenoxy, ethoxy linker C₁₈H₁₈O₆ N/A N/A N/A N/A
Methyl 3-nitro-4-(2-(4-tert-octylphenoxy)ethoxy)benzoate 3-Nitro, 4-tert-octylphenoxy C₂₇H₃₅NO₇ N/A N/A N/A
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 4-Methoxyphenyl, oxoethoxy, chromenyl C₂₈H₂₄O₈ N/A NMR: Aromatic protons (δ 6.8–8.2 ppm), carbonyl signals N/A
2-Methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate 4-Methylphenoxy, acetamido, 2-methoxyethyl C₂₀H₂₂NO₆ N/A HRMS: [M+H]+ calc. 372.15, observed 372.14 N/A
Methyl 4-(2-{2-[(4-methoxyphenyl)carbamothioyl]hydrazino}-2-oxoethoxy)benzoate 4-Methoxyphenyl, hydrazino-carbamothioyl C₁₉H₂₀N₄O₅S N/A NMR: Thioamide (δ 11.2 ppm), methoxy (δ 3.8 ppm) N/A
6-Fluoro-4-(2-((2-(((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)oxy)ethoxy)-2H-chromen-2-one 4-Bromophenyl, triazolyl, pyrimidinyl C₂₈H₂₀BrFN₆O₄S 124–126 NMR: Triazole (δ 8.1 ppm), pyrimidine (δ 8.6 ppm) Inhibitors of enzymatic activity

Substituent Effects on Physicochemical Properties

  • Nitro-substituted analogs (e.g., ) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions.
  • Electron-Donating Groups (EDGs):

    • Methoxy groups (e.g., ) reduce crystallinity, often resulting in lower melting points compared to EWGs.
    • Ethoxy linkers (common in all compounds) contribute to conformational flexibility, affecting solubility and bioavailability.
  • The acetyl group in the target compound may similarly modulate bioactivity through hydrogen bonding.

Spectral Data Insights

  • NMR Shifts: Aromatic protons in acetyl-substituted compounds typically resonate at δ 7.5–8.0 ppm, while methoxy groups appear as singlets near δ 3.8 ppm . Carbonyl signals (e.g., acetyl C=O) are observed at δ 170–210 ppm in ¹³C NMR, as seen in chromenone derivatives .
  • HRMS Validation:

    • High-resolution mass spectrometry confirms molecular integrity, with deviations <5 ppm in analogs like , ensuring synthetic accuracy.

Biological Activity

Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an acetylphenoxy group linked through an ethoxy chain to a benzoate moiety. This structure is essential for its biological activity, influencing interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In particular, it has been investigated against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby alleviating symptoms associated with inflammatory conditions.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The results indicated a decrease in inflammatory markers such as TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The acetyl group may undergo enzymatic hydrolysis, releasing acetic acid, which can participate in various biochemical pathways. Additionally, the phenoxy group may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYes
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoateModerateModerate
Methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoateNoYes

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